Tetrapotassium (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is a heterocyclic organic compound with the molecular formula C11H23K4NO6P2 and a molecular weight of 483.644144 g/mol . This compound is known for its unique structure, which includes a trimethylhexyl group and two phosphonate groups connected via methylene bridges to an imino group. It is commonly used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate typically involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an imino intermediate, which subsequently reacts with phosphorous acid to form the diphosphonate structure. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an aqueous solution
pH: Basic, maintained by potassium hydroxide
Industrial Production Methods
In industrial settings, the production of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Ensuring high purity of 3,5,5-trimethylhexylamine, formaldehyde, and phosphorous acid.
Reaction: Conducting the reaction in a controlled environment with precise temperature and pH monitoring.
Purification: Using crystallization or precipitation methods to isolate the product.
Drying and Packaging: Ensuring the final product is free from moisture and contaminants before packaging.
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with lower oxidation states.
Substitution: The imino group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Phosphonic acids.
Reduction: Reduced phosphonates.
Substitution: Substituted imino derivatives.
Scientific Research Applications
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent and in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in bone resorption disorders and as a drug delivery agent.
Industry: Utilized in water treatment, corrosion inhibition, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound’s phosphonate groups can bind to metal ions, forming stable complexes that inhibit metal-catalyzed reactions. In biological systems, it can inhibit enzymes by binding to their active sites or interacting with essential cofactors.
Comparison with Similar Compounds
Tetrapotassium [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate is unique due to its specific structure and properties. Similar compounds include:
Tetrapotassium [[(octylimino)bis(methylene)]bisphosphonate: Similar structure but with an octyl group instead of a trimethylhexyl group.
Tetrapotassium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate: Contains a 2-ethylhexyl group.
Dipotassium dihydrogen [[(3,5,5-trimethylhexyl)imino]bis(methylene)]diphosphonate: Similar structure but with dipotassium and dihydrogen groups.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their alkyl groups.
Properties
CAS No. |
94230-71-4 |
---|---|
Molecular Formula |
C11H23K4NO6P2 |
Molecular Weight |
483.64 g/mol |
IUPAC Name |
tetrapotassium;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.4K/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI Key |
CWQMSYRHVCNJCQ-UHFFFAOYSA-J |
Canonical SMILES |
CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.